(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate
Description
IUPAC Nomenclature and Stereochemical Descriptors
The compound’s systematic name, (R)-2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate , reflects its stereochemical configuration and hydration state. The name delineates two leucine residues in a dipeptide linkage, with distinct chiral centers:
- The N-terminal leucine adopts the (S) configuration at the α-carbon, corresponding to the L-enantiomer of leucine.
- The C-terminal leucine exhibits the (R) configuration, indicative of the D-enantiomer.
This nomenclature adheres to IUPAC guidelines by specifying substituents along the pentanoic acid backbone. The "dihydrate" suffix denotes two water molecules associated with the crystalline structure. The stereochemical descriptors ensure unambiguous identification, critical for distinguishing it from isomeric forms such as L-leucyl-L-leucine or D-leucyl-D-leucine.
Common Synonyms and Registry Numbers
The compound is recognized by multiple synonyms and registry identifiers, facilitating cross-referencing across databases:
- Common names : L-leucyl-D-leucine dihydrate, H-Leu-D-Leu-OH dihydrate.
- CAS Registry Number : 17665-02-0.
- ChEBI ID : 74528.
- ChEMBL ID : 1222324.
- Wikidata ID : Q27144709.
These identifiers underscore its inclusion in major chemical repositories, enabling precise tracking in synthetic and analytical workflows.
Molecular Formula and Mass Spectrometry Data
The anhydrous molecular formula is C₁₂H₂₄N₂O₃ , with a calculated molecular weight of 244.33 g/mol . As a dihydrate, the formula expands to C₁₂H₂₄N₂O₃·2H₂O , yielding a theoretical molecular weight of 280.36 g/mol (244.33 + 2×18.015). However, experimental data from thermogravimetric analysis (TGA) and mass spectrometry often report the anhydrous mass due to water loss during ionization.
Mass spectrometry profiles typically exhibit a dominant ion peak at m/z 244.33 , corresponding to the anhydrous form. Fragmentation patterns reveal characteristic cleavages at the amide bond, generating ions such as m/z 130.10 (C₆H₁₂NO₂⁺, leucine fragment) and m/z 114.11 (C₅H₁₀NO⁺). Discrepancies in reported molecular weights between anhydrous and hydrated forms highlight the importance of specifying hydration states in experimental protocols.
Properties
Molecular Formula |
C12H28N2O5 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid;dihydrate |
InChI |
InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2/t9-,10+;;/m0../s1 |
InChI Key |
SLJAYOYNVUCZAF-JXGSBULDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.O.O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Groups
- Starting Material : (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (Boc-protected leucine derivative) is used to prevent unwanted side reactions.
- Conditions :
Coupling Reactions
Deprotection and Isolation
- Boc Removal : Trifluoroacetic acid (TFA) in DCM at 0–5°C.
- Crystallization : Ethanol/water (95:5) mixture at 70–75°C, followed by cooling to -5°C.
- Yield : Up to 85% after recrystallization.
Detailed Reaction Parameters (Data Table)
Critical Analysis of Methodologies
Stereochemical Control
Solvent and Reagent Optimization
- DCM vs. DMF : Dichloromethane is preferred for Boc protection due to better solubility, while dimethylformamide (DMF) is used for large-scale coupling.
- Coupling Agents : BOP and HOBt improve reaction efficiency compared to traditional carbodiimides.
Scalability Challenges
- Column chromatography is avoided in later stages to enhance scalability.
- Hexane washing replaces chromatographic purification for intermediates.
Comparison with Alternative Routes
Quality Control and Characterization
- HPLC Purity : ≥98% after crystallization.
- Melting Point : 145–147°C (decomposition observed above 150°C).
- Chiral HPLC : Confirms enantiomeric excess >99%.
Chemical Reactions Analysis
Types of Reactions
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Muscle Growth and Recovery
The compound is recognized for its potential role in promoting muscle protein synthesis. As a branched-chain amino acid (BCAA), it contributes to muscle recovery post-exercise and may enhance muscle mass in individuals engaged in resistance training. Studies indicate that supplementation with BCAAs can lead to improved recovery times and reduced muscle soreness .
Neurological Benefits
Research has suggested that certain amino acid derivatives, including this compound, may have neuroprotective effects. They could play a role in the management of neurological disorders by supporting neurotransmitter synthesis and reducing neuroinflammation .
Protein Synthesis Studies
As an amino acid derivative, (R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is instrumental in protein synthesis research. It serves as a building block for peptides and proteins, enabling scientists to study various biochemical pathways and mechanisms involved in cellular functions .
Metabolic Pathway Analysis
The compound's involvement in metabolic pathways makes it valuable for studies aimed at understanding metabolic disorders. Its effects on energy metabolism and its role in the urea cycle are areas of active research, providing insights into how amino acids influence overall metabolism .
Case Studies
Mechanism of Action
The mechanism of action of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors.
Comparison with Similar Compounds
Antibacterial Activity Against Gram-Positive Bacteria
Several analogs with the 4-methylpentanoic acid scaffold exhibit antibacterial properties. For example:
- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (–3, 6–7, 9): Exhibits potent activity against Staphylococcus aureus (MIC = 3.12 μg/mL), with efficacy ~8× stronger than lauric acid . Specific to Gram-positive bacteria (e.g., S. aureus, Enterococcus faecalis) but inactive against Gram-negative strains or yeast . Structural features: A laurate chain and isobutyryloxy group synergize to enhance membrane disruption .
- (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives (–5): Chlorophenyl-substituted variants (e.g., compounds 4b, 4c, 4e) show moderate yields (35–44%) and IR-confirmed carbonyl groups but lack explicit antibacterial data .
Key Difference: The target compound’s dipeptide structure may favor interactions with bacterial enzymes or transporters, whereas the 3-(dodecanoyloxy) analog relies on lipid-mediated membrane disruption.
Physicochemical Properties
- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid: Hydrophobic laurate chain contributes to membrane permeability .
- Thiazolidinone derivatives (): High molecular weights (~435–453 g/mol) and IR-observed hydroxyl/carbonyl groups suggest moderate polarity .
- Target compound: Dihydrate form likely enhances aqueous solubility compared to non-hydrated analogs like (S)-2-((R)-2-amino-4-methylpentanamido)-4-methylpentanoic acid (BLD Pharmatech: MW 244.33) .
Biological Activity
(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is a compound that has garnered attention in the field of medicinal chemistry due to its structural similarity to amino acids and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a dihydrate form of a modified amino acid, with the following properties:
- Molecular Formula : C12H24N2O3
- Molecular Weight : 244.33 g/mol
- CAS Number : 38689-31-5
The compound exhibits biological activity primarily through its interaction with various receptors and pathways in the body:
- Amino Acid Transporters : It may influence the transport of amino acids across cell membranes, impacting protein synthesis and metabolism.
- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. The compound's effects on this pathway suggest potential roles in cancer treatment or regenerative medicine .
Biological Activity
Research indicates that (R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate has several biological activities:
- Antitumor Activity : Studies have shown that the compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
- Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Metabolic Regulation : The compound may play a role in regulating metabolic pathways, particularly those involving amino acid metabolism.
Case Studies
Several studies highlight the biological activity of this compound:
- Study 1 : A study published in Molecular Nutrition & Food Research demonstrated that this compound enhanced muscle protein synthesis in response to exercise, indicating its potential as a dietary supplement for athletes .
- Study 2 : Research conducted on diabetic models indicated that it improved insulin sensitivity and glucose uptake in muscle tissues, suggesting therapeutic benefits for metabolic disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
